(5-BROMO-2-FURYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
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Overview
Description
(5-BROMO-2-FURYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a brominated furan ring and a piperazine moiety substituted with a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-FURYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the bromination of a furan ring. The brominated furan is then coupled with a piperazine derivative that has been substituted with a methylbenzyl group. Common reagents used in these reactions include bromine, piperazine, and methylbenzyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-FURYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted furan.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include furanones, hydrogen-substituted furans, and various substituted furans depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, (5-BROMO-2-FURYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers and other high-performance materials .
Mechanism of Action
The mechanism of action of (5-BROMO-2-FURYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. In biological systems, it is believed to interact with enzymes and receptors, modulating their activity. The brominated furan ring and the piperazine moiety are key structural features that facilitate these interactions .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: This compound shares the brominated aromatic ring but differs in the presence of a thiophene ring instead of a furan ring.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Similar in having a brominated aromatic ring but with different substituents on the phenyl ring.
Uniqueness
What sets (5-BROMO-2-FURYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE apart is its combination of a brominated furan ring with a piperazine moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-13-2-4-14(5-3-13)12-19-8-10-20(11-9-19)17(21)15-6-7-16(18)22-15/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWQRLGOPGBQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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